molecular formula C19H16F6N2O3 B11480409 ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate

ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate

Cat. No.: B11480409
M. Wt: 434.3 g/mol
InChI Key: XQUWEGZKOVVYQA-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable phenylalanine derivative with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and ability to penetrate biological membranes, allowing it to reach intracellular targets. The phenyl rings contribute to the compound’s binding affinity and specificity for certain proteins and enzymes . These interactions can modulate the activity of the targets, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C19H16F6N2O3

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-phenyl-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]propanoate

InChI

InChI=1S/C19H16F6N2O3/c1-2-30-15(28)17(19(23,24)25,12-8-4-3-5-9-12)27-16(29)26-14-11-7-6-10-13(14)18(20,21)22/h3-11H,2H2,1H3,(H2,26,27,29)

InChI Key

XQUWEGZKOVVYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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